

# Valanimycin: A Comprehensive Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Valanimycin is a naturally occurring azoxy compound first isolated from the fermentation broth of Streptomyces viridifaciens.[1][2] This molecule has garnered interest within the scientific community due to its notable biological activities, including antimicrobial effects against various Gram-positive and Gram-negative bacteria and cytotoxic properties toward certain cancer cell lines.[1][3] Structurally, valanimycin is an azoxy derivative of acrylic acid, featuring an isobutyl group.[4] Its biosynthesis is understood to originate from the amino acids L-valine and L-serine. [2][5] This document provides a detailed guide to the chemical structure and properties of valanimycin.

### **Chemical Structure and Nomenclature**

The definitive chemical identity of a compound is established by its structure and systematic nomenclature.

IUPAC Name: 1-carboxyethenylimino-(2-methylpropyl)-oxidoazanium[4]

Synonyms: 2-(Isobutyl-(ONN)azoxy)acrylic acid, 2-((2-methylpropyl)-ONN-azoxy)-2-Propenoic acid[4]



The core structure of **valanimycin** consists of an acrylic acid backbone where the hydrogen at the second carbon position is substituted by an isobutyl-ONN-azoxy group.[4]

# **Physicochemical Data**

A summary of key quantitative data for **valanimycin** is presented in the table below for ease of reference and comparison.

Property	Value	Source
Molecular Formula	C7H12N2O3	PubChem[4]
Molecular Weight	172.18 g/mol	PubChem[4]
Exact Mass	172.08479225 Da	PubChem[4]
Canonical SMILES	CC(C)CINVALID-LINK[O-]	PubChem[4]
InChI Key	DTXMRELKPKEPSO- UHFFFAOYSA-N	PubChem[4]

## **Chemical Structure Diagram**

The following diagram illustrates the two-dimensional chemical structure of **valanimycin**, generated using the DOT language.

Caption: 2D chemical structure of valanimycin.

## **Experimental Protocols**

While this document focuses on the chemical structure and nomenclature of **valanimycin**, it is pertinent to note that its biosynthesis has been a subject of significant research. The formation of the characteristic azoxy moiety, in particular, has been investigated. Studies have elucidated a biosynthetic pathway involving the enzymes VImA, VImO, and VImB, which catalyze the N-N bond formation and subsequent oxidation from precursors O-(L-seryl)-isobutyl hydroxylamine to N-(isobutylamino)-L-serine.[1] The overall synthesis in Streptomyces viridifaciens utilizes L-valine and L-serine, which are converted through intermediates like isobutylamine and isobutylhydroxylamine.[2][6] Further detailed experimental protocols on the isolation,



characterization, and biosynthetic studies of **valanimycin** can be found in the cited scientific literature.

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